3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
CAS No.: 337920-10-2
Cat. No.: VC4188025
Molecular Formula: C10H9ClF3N5
Molecular Weight: 291.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337920-10-2 |
|---|---|
| Molecular Formula | C10H9ClF3N5 |
| Molecular Weight | 291.66 |
| IUPAC Name | (E)-3-amino-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+ |
| Standard InChI Key | ACFQUSQOTBVZCT-KRXBUXKQSA-N |
| SMILES | CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N |
Introduction
Potential Applications
Compounds with similar structures to 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile are often explored for their biological activities, such as antibacterial, antifungal, or anticancer properties. The presence of a pyridine ring and trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.
Biological Activity
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Antimicrobial Activity: Compounds with pyridine rings and trifluoromethyl groups have shown promise in inhibiting bacterial growth by targeting specific enzymes or pathways .
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Pharmacological Applications: The hydrazino and amino groups could be involved in forming complexes with biological targets, potentially modulating enzyme activity or receptor binding.
Chemical Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the pyridine ring, introduction of the hydrazino and amino groups, and incorporation of the nitrile functionality. Common methods might involve condensation reactions, nucleophilic substitutions, and cross-coupling reactions.
Research Challenges and Future Directions
Given the lack of specific data on 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile, future research should focus on:
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Synthetic Methodology: Developing efficient and scalable synthesis methods.
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Biological Screening: Evaluating the compound's activity against various biological targets.
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Structural Optimization: Modifying the compound to enhance its pharmacokinetic and pharmacodynamic properties.
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